Product packaging for (3-Methyl-2-butenyl)benzene(Cat. No.:CAS No. 4489-84-3)

(3-Methyl-2-butenyl)benzene

Cat. No.: B1208629
CAS No.: 4489-84-3
M. Wt: 146.23 g/mol
InChI Key: XGADZHWYGCKKJF-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Aromatic-Alkenyl Hydrocarbons

(3-Methyl-2-butenyl)benzene is classified as an aromatic-alkenyl hydrocarbon. This classification arises from its molecular structure, which comprises an aromatic (phenyl) ring and an unsaturated hydrocarbon (alkenyl) side chain. nist.govnist.gov The prenyl group, a common five-carbon unit in nature, is a key feature of this molecule and many other biologically active compounds. nih.govwikipedia.orgnih.gov The presence of the prenyl moiety often enhances the biological activity of molecules by increasing their lipophilicity, which can improve their interaction with cell membranes. nih.govtandfonline.com

The significance of aromatic-alkenyl hydrocarbons, and specifically prenylated phenylpropanoids, is underscored by their widespread occurrence in nature and their diverse biological activities. wikipedia.orgresearchgate.netnih.gov Phenylpropanoids are essential for plant growth and defense against pathogens and UV light. wikipedia.orgnih.gov In medicinal chemistry, the incorporation of a prenyl group into a molecular structure is a well-established strategy for enhancing pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov

Interactive Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄ nist.govnist.govguidechem.com
Molecular Weight 146.23 g/mol nist.govnist.govguidechem.com
CAS Number 4489-84-3 nist.govnist.govguidechem.com
Boiling Point 203.7 °C at 760 mmHg guidechem.com
Density 0.885 g/cm³ guidechem.com
Refractive Index 1.512 guidechem.com
Flash Point 69.5 °C guidechem.com

Historical Perspective on Related Phenylalkene Research

The study of phenylalkenes is deeply rooted in the development of synthetic organic chemistry. A pivotal moment in this history was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. lumenlearning.comlibretexts.orgwikipedia.orglibretexts.orgbyjus.com This reaction, which involves the alkylation or acylation of an aromatic ring, provided a powerful tool for the synthesis of a wide variety of alkylbenzenes, including those with alkenyl substituents. lumenlearning.combyjus.com

The Friedel-Crafts alkylation, in particular, became a cornerstone for attaching carbon chains to aromatic rings. lumenlearning.combyjus.com The reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile that then attacks the electron-rich benzene (B151609) ring. nist.gov While the direct Friedel-Crafts alkylation of benzene with prenyl chloride (1-chloro-3-methyl-2-butene) to form this compound is a conceptually straightforward approach, such reactions can be complicated by issues like polyalkylation and carbocation rearrangements. lumenlearning.comlibretexts.org

Early research into the synthesis of phenylalkenes laid the groundwork for understanding the reactivity of these compounds and for the eventual discovery and synthesis of more complex, naturally occurring phenylpropanoids. The ability to synthetically access these structures has been crucial for verifying the structures of natural products and for exploring their biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14 B1208629 (3-Methyl-2-butenyl)benzene CAS No. 4489-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGADZHWYGCKKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196330
Record name Benzene, (3-methyl-2-butenyl)-
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-84-3
Record name Benzene, (3-methyl-2-butenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (3-methyl-2-butenyl)-
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Record name (3-Methyl-2-butenyl)benzene
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Synthetic Methodologies for 3 Methyl 2 Butenyl Benzene and Analogues

Classical Organic Synthesis Routes

Alkylation Reactions of Benzene (B151609) Ring Systems

A primary method for synthesizing (3-Methyl-2-butenyl)benzene is through the Friedel-Crafts alkylation of benzene. lumenlearning.com This reaction typically involves reacting benzene with a prenyl halide, such as prenyl chloride (1-chloro-3-methyl-2-butene), in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). lumenlearning.com The Lewis acid activates the alkyl halide, facilitating the electrophilic attack of the resulting carbocation or polarized complex on the benzene ring. lumenlearning.com

However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement. lumenlearning.comyoutube.com The initially formed secondary carbocation from prenyl chloride can rearrange to a more stable tertiary carbocation, leading to the formation of isomeric products. To circumvent this, milder reaction conditions or alternative alkylating agents can be employed. For instance, using an alkene like 3-methyl-1-butene (B165623) with a protic acid (e.g., H₂SO₄) or a Lewis acid can also generate the necessary carbocation for alkylation. lumenlearning.com Another approach involves the acylation of benzene followed by reduction, which can prevent rearrangements but adds extra synthetic steps. youtube.com

A specific example of a Friedel-Crafts alkylation is the synthesis of neophyl chloride from benzene and methallyl chloride, which proceeds via a carbocationic intermediate. lumenlearning.com

Dehydrohalogenation Approaches

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. wikipedia.org In the context of synthesizing this compound analogues, this method can be applied to substrates containing a halogenated alkyl side chain attached to a benzene ring. The reaction is usually promoted by a strong base, such as potassium hydroxide (B78521) (KOH). wikipedia.orgyoutube.com

The process involves the removal of a hydrogen atom from a carbon adjacent (β-position) to the carbon bearing the halogen (α-position), leading to the formation of a double bond. wikipedia.org For example, the dehydrohalogenation of a 1-halo-3-methyl-1-phenylbutane could theoretically yield this compound. The choice of base is crucial; sterically hindered bases like potassium tert-butoxide may favor the formation of the less substituted (Hofmann) product, while smaller bases tend to yield the more substituted (Zaitsev) product. youtube.com

It's important to note that traditional dehydrohalogenation is more commonly associated with the synthesis of simple alkenes and can be challenging for aryl halides, which are generally unreactive towards this type of elimination. wikipedia.org However, a double dehydrohalogenation of a dihalide can be used to synthesize alkynes. youtube.comyoutube.com

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. While not a direct route to this compound itself, it is highly relevant for the synthesis of its more complex analogues and precursors. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative.

For instance, myrcene (B1677589), a naturally occurring terpene containing a conjugated diene system, can undergo cycloaddition reactions. While not a direct Diels-Alder reaction for synthesizing the prenylbenzene structure, the reactivity of the diene unit in myrcene is a key feature in various transition metal-catalyzed transformations that can lead to cyclic and acyclic terpene-derived structures. mdpi.com

Catalytic Synthesis Strategies

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. nih.gov

Hydromagnesation Reactions with Transition Metal Catalysts

Hydromagnesation, the addition of a magnesium-hydride bond across an unsaturated bond, has emerged as a useful transformation in organic synthesis. When applied to dienes like myrcene in the presence of transition metal catalysts, it can lead to the formation of valuable organomagnesium reagents. These reagents can then be used in subsequent reactions to introduce the terpene-derived fragment into other molecules.

While specific examples detailing the hydromagnesation of myrcene to directly synthesize this compound are not prevalent in the provided search results, the general principle of using transition metal-catalyzed hydrofunctionalization reactions on terpenes is a known strategy for creating complex molecules. uni-regensburg.de

Palladium-Catalyzed Cross-Coupling Methodologies for Prenylphenyl Structures

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, recognized with a Nobel Prize for their significance. libretexts.org These reactions enable the formation of carbon-carbon bonds with high precision and are particularly well-suited for synthesizing substituted aromatic compounds. nih.govlibretexts.org

One of the most effective methods for preparing this compound and its analogues is the palladium-catalyzed Negishi cross-coupling. mit.edu This reaction involves the coupling of an organozinc reagent with an organic halide. Specifically, 3,3-disubstituted allylzinc reagents can be coupled with aryl halides in a completely linear-selective fashion, providing a direct route to prenylated arenes. mit.edu The use of specific phosphine (B1218219) ligands, such as CPhos, is crucial for achieving high regioselectivity. mit.edu

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that can be used. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org While not explicitly detailed for this compound in the provided results, this method is widely used for creating C-C bonds to produce biaryl compounds and conjugated systems. libretexts.org

The general advantages of palladium-catalyzed methods include their tolerance of a wide range of functional groups and the ability to use mild reaction conditions. nih.gov The development of well-defined, stable palladium precatalysts has further enhanced the reliability and scope of these reactions. nih.govrsc.org

Williamson Etherification for Analogous Prenyloxy-Substituted Benzene Derivatives

The Williamson ether synthesis is a venerable and widely utilized method for preparing ethers, including those with a prenyloxy group attached to a benzene ring. byjus.comwikipedia.org This reaction fundamentally involves the nucleophilic substitution (SN2) of a halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing prenyloxy-substituted benzene derivatives, this typically involves the reaction of a phenoxide with a prenyl halide (e.g., prenyl bromide).

The general mechanism proceeds via an SN2 pathway, where the alkoxide ion attacks the carbon atom bearing the leaving group in a single, concerted step. wikipedia.orgyoutube.com For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.com The phenoxide is typically generated by treating a phenol (B47542) with a strong base, such as sodium hydride (NaH) or potassium hydroxide. byjus.commasterorganicchemistry.com

An illustrative example is the reaction of sodium ethoxide with chloroethane (B1197429) to produce diethyl ether and sodium chloride. wikipedia.org

Table 1: Key Aspects of Williamson Etherification for Prenyloxy-Substituted Benzene Derivatives

ParameterDescriptionSource(s)
Reaction Type SN2 (Bimolecular Nucleophilic Substitution) wikipedia.orgmasterorganicchemistry.com
Nucleophile Phenoxide ion (generated from a phenol) masterorganicchemistry.com
Electrophile Prenyl halide (e.g., prenyl bromide) masterorganicchemistry.com
Base for Phenoxide Generation Sodium hydride (NaH), Potassium hydroxide (KOH) byjus.commasterorganicchemistry.com
Typical Solvents Acetonitrile (B52724), N,N-dimethylformamide byjus.com
Temperature Range 50-100 °C byjus.com
Reaction Time 1-8 hours byjus.com
Yield 50-95% (laboratory scale) byjus.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of organic compounds, including derivatives of this compound, to create more environmentally benign methodologies. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of 3 Methyl 2 Butenyl Benzene

Reactions Involving the Alkenyl Moiety

The double bond in the prenyl side chain is a site of high electron density, making it susceptible to attack by electrophiles and a focal point for oxidative and radical reactions.

Electrophilic Addition Reactions (e.g., Hydrogen Halide, Halogenation)

The alkene functionality of (3-methyl-2-butenyl)benzene readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. The reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the halide adds to the more substituted carbon, which in this case would be the tertiary carbon.

Halogenation, the addition of halogens such as chlorine (Cl₂) or bromine (Br₂), also occurs across the double bond. masterorganicchemistry.comlibretexts.org Unlike the substitution reactions on the benzene (B151609) ring, which typically require a Lewis acid catalyst, the addition to the alkenyl chain can often proceed under milder conditions. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the formation of a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion.

Reagent Product(s) Conditions
Hydrogen Halide (HX)Markovnikov addition productVaries
Halogen (X₂)DihaloalkaneTypically non-polar solvent

This table summarizes the expected outcomes of electrophilic addition reactions to the alkenyl moiety of this compound.

Oxidative Transformations

The alkenyl group of this compound is susceptible to various oxidative transformations. Oxidation can lead to the formation of epoxides, diols, or even cleavage of the carbon-carbon double bond, depending on the oxidizing agent and reaction conditions.

For example, reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to oxidative cleavage of the double bond, yielding a ketone and an aldehyde or carboxylic acid. Studies on structurally similar compounds have shown that oxidation of alkyl-substituted aromatic compounds can result in a variety of products, including hydroxylated species and ring-cleavage products. nih.gov For instance, the oxidation of toluene (B28343) can yield benzaldehyde (B42025) and benzoic acid. google.com

Oxidizing Agent Expected Major Product(s)
Peroxy acid (e.g., m-CPBA)Epoxide
Potassium permanganate (KMnO₄, cold, dilute)Diol
Ozone (O₃), followed by reductive workup (e.g., Zn/H₂O)Ketone and Aldehyde
Ozone (O₃), followed by oxidative workup (e.g., H₂O₂)Ketone and Carboxylic Acid

This table outlines the potential products from the oxidative transformation of the alkenyl group in this compound.

Radical Reactions and Intermediates

The allylic position of the (3-methyl-2-butenyl) group is susceptible to radical reactions. In the presence of a radical initiator, such as N-bromosuccinimide (NBS) and light or heat, allylic bromination can occur. This reaction proceeds through a radical chain mechanism involving the formation of a resonance-stabilized allylic radical.

Furthermore, in the presence of ultraviolet light, hot benzene can undergo an addition reaction with chlorine or bromine, breaking the ring delocalization. libretexts.org While this applies to the benzene ring itself, radical conditions can also influence the side chain. For instance, free radical substitution can occur on the methyl group of methylbenzene in the presence of UV light. youtube.com

Reactions Involving the Aromatic Moiety

The benzene ring of this compound can undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Pathways

The (3-methyl-2-butenyl) group is an alkyl group, which is considered an activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). libretexts.orglibretexts.orgchemguide.co.uk This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks at the ortho and para positions. libretexts.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would be expected to yield a mixture of ortho- and para-substituted products.

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. libretexts.org

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the ring. libretexts.orglibretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl halide in the presence of a Lewis acid catalyst introduces an alkyl/acyl group onto the ring. However, Friedel-Crafts reactions can sometimes be complicated by rearrangements of the carbocation and polyalkylation. youtube.com

Reaction Reagents Expected Major Products
NitrationHNO₃, H₂SO₄ortho- and para-nitro-(3-methyl-2-butenyl)benzene
BrominationBr₂, FeBr₃ortho- and para-bromo-(3-methyl-2-butenyl)benzene
SulfonationH₂SO₄, SO₃ortho- and para-(3-methyl-2-butenyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃ortho- and para-acyl-(3-methyl-2-butenyl)benzene

This table displays the anticipated major products of electrophilic aromatic substitution on this compound.

Functional Group Interconversions on the Benzene Nucleus

Functional groups introduced onto the benzene ring via electrophilic aromatic substitution can be further modified. For example, a nitro group can be reduced to an amino group (-NH₂) using reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). This amino group can then be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

Similarly, a sulfonic acid group can be replaced by a hydroxyl group (-OH) by fusion with sodium hydroxide (B78521) (NaOH) or by a cyano group (-CN) by reaction with sodium cyanide (NaCN). These subsequent transformations significantly enhance the synthetic utility of the substituted this compound derivatives.

Rearrangement Chemistry and Isomerization Pathways

The electronic and structural features of this compound make it susceptible to a variety of rearrangement and isomerization reactions, which can be initiated through cationic intermediates or by the application of thermal energy.

The presence of the double bond in the butenyl side chain allows for the formation of a carbocation at the allylic position. Under acidic conditions, protonation of the double bond can lead to the formation of a tertiary carbocation. However, the proximity of the phenyl group significantly influences the stability and subsequent reaction pathways of these cationic intermediates.

Reactions that proceed via an SN1 mechanism, where a leaving group on the side chain departs to form a carbocation, are prone to allylic shifts. The intermediate carbocation can be described by several resonance structures, which explains the potential for the formation of multiple products. For instance, in reactions involving nucleophilic substitution, an attack can occur at the initial site of the leaving group or at the other end of the allylic system, leading to a rearranged product. This phenomenon, known as an SN1' substitution, is common for allylic compounds.

A key factor in the rearrangement of this compound is the drive to form a more stable carbocation. The initial secondary benzylic carbocation that can be formed is already relatively stable due to resonance with the benzene ring. However, hydride or alkyl shifts can occur to form even more stable intermediates, if possible. These rearrangements are a common feature in the chemistry of carbocations and aim to achieve a more stable electronic state before subsequent reaction steps, such as elimination or nucleophilic attack, take place.

The table below illustrates the expected carbocation intermediates and their potential rearrangement products.

Initial CarbocationRearrangement TypeRearranged CarbocationPotential Product(s)
1-phenyl-3-methyl-2-butyl cation (secondary, benzylic)1,2-Hydride Shift2-phenyl-2-methyl-3-butyl cation (tertiary, benzylic)Isomeric alkenes, substitution products
1-phenyl-3-methyl-2-butyl cation (secondary, benzylic)No Rearrangement-Substitution or elimination products

This table is a generalized representation of potential carbocation rearrangements based on established chemical principles.

This compound has been identified as a component in the complex mixture of products generated during the pyrolysis of various materials, such as waste tires and tobacco residue. revistadechimie.roncsu.edunitrkl.ac.inresearchgate.netijeijournal.combuketov.edu.kz This indicates that the molecule possesses a degree of thermal stability but can also be formed under high-temperature conditions from the decomposition of larger polymeric structures.

Studies on the pyrolysis of waste tires have detected this compound among the volatile organic compounds produced at temperatures ranging from 200°C to 500°C. researchgate.net Its presence in these pyrolytic oils suggests that radical-induced cyclization and rearrangement reactions of isoprene (B109036) and styrene (B11656) units, which are components of synthetic rubber, can lead to its formation.

The following table summarizes the detection of this compound in the pyrolysis products of waste tires at different temperatures.

Pyrolysis Temperature (°C)Relative Abundance (%) of this compound
200Not specified
3801.46 ± 0.22
500Not specified

Data sourced from a study on the pyrolysis of waste tires. revistadechimie.roresearchgate.net

While specific studies detailing the thermally induced isomerization of pure this compound are not prevalent, it is expected that at elevated temperatures, the compound could undergo intramolecular cyclization to form substituted indanes or tetralins, or undergo fragmentation and rearrangement to other aromatic isomers.

Polymerization and Oligomerization Potential

The alkene functionality in this compound makes it a monomer with the potential for both polymerization and oligomerization. These processes can be initiated by various catalytic systems, leading to a range of products from dimers and trimers to higher molecular weight polymers.

The polymerization of alkenes like this compound can proceed through different mechanisms, including cationic, radical, and coordination polymerization. Given the ability of the double bond to be protonated and form a relatively stable benzylic carbocation, cationic polymerization is a plausible pathway. This would involve the repeated addition of monomer units to a growing carbocationic chain end.

Oligomerization, the formation of short-chain polymers, is also a significant reaction pathway for this type of monomer. Transition metal complexes are often employed as catalysts for the dimerization and oligomerization of alkenes. mdpi.comnih.gov These catalysts can offer high reaction rates and control over the chemo-, regio-, and stereoselectivity of the products. For phenylalkenes, catalysts based on metals like zirconium and hafnium have been shown to be effective. mdpi.com The nature of the catalyst, the ligand environment, and the reaction conditions all play a crucial role in determining the outcome of the reaction, whether it be dimerization, oligomerization, or polymerization.

The table below outlines potential catalytic systems and the expected products from the polymerization and oligomerization of this compound.

Catalytic SystemReaction TypeExpected Products
Acid catalysts (e.g., H₂SO₄, AlCl₃)Cationic Polymerization/OligomerizationOligomers and polymers with varying chain lengths
Transition Metal Complexes (e.g., Zr, Hf based)Oligomerization/DimerizationDimers, trimers, and other short-chain oligomers
Radical Initiators (e.g., AIBN, Benzoyl Peroxide)Radical PolymerizationHigh molecular weight polymers

This table is based on general principles of alkene polymerization and oligomerization applied to the specific structure of this compound.

Advanced Spectroscopic and Chromatographic Characterization of 3 Methyl 2 Butenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and environment of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Assignment and Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of (3-Methyl-2-butenyl)benzene. nih.gov In ¹H NMR, the chemical shifts of aromatic protons are typically observed in the downfield region of 6.5-8.0 ppm, a characteristic feature of protons attached to a benzene (B151609) ring. libretexts.org Protons on carbons adjacent to the aromatic ring, known as benzylic protons, resonate at approximately 2.0-3.0 ppm. libretexts.org

In the case of this compound, the ¹H NMR spectrum would exhibit signals corresponding to the protons of the phenyl group, the vinyl proton, the benzylic methylene (B1212753) protons, and the two methyl groups. The integration of these signals provides the ratio of protons in each unique chemical environment. youtube.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Aromatic carbons typically show signals in the 120-150 ppm range. libretexts.org The spectrum of this compound would display distinct signals for the carbons of the phenyl ring, the two sp²-hybridized carbons of the butenyl chain, the sp³-hybridized benzylic carbon, and the two equivalent methyl carbons. The number of signals in the decoupled ¹³C NMR spectrum can confirm the symmetry of the molecule. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl Protons~7.1-7.3~125-140
Vinylic Proton~5.3~123
Benzylic Protons~3.3~39
Methyl Protons~1.7~18, 26

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Elucidation of Substitution Patterns and Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms within a molecule. osti.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded proton and carbon atoms. libretexts.orgwikipedia.org In an HSQC spectrum of this compound, cross-peaks would confirm which protons are attached to which carbon atoms, for instance, linking the benzylic protons to their corresponding carbon. libretexts.org

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. libretexts.org The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. libretexts.org For this compound (C₁₁H₁₄), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 146. nist.gov

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. Aromatic compounds tend to show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for alkylbenzenes involve cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. For this compound, a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), would be expected. Another significant fragmentation would be the loss of a methyl group (CH₃) from the molecular ion, resulting in a peak at m/z 131.

Table 2: Expected Major Fragment Ions in the EI Mass Spectrum of this compound

m/z Ion Structure Fragmentation Pathway
146[C₁₁H₁₄]⁺Molecular Ion
131[C₁₀H₁₁]⁺Loss of CH₃
91[C₇H₇]⁺Benzylic cleavage (Tropylium ion)

Hyphenated Techniques (e.g., GC-MS) for Quantitative and Qualitative Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org This technique is ideal for both the qualitative identification and quantitative analysis of components in a mixture. libretexts.orgnih.gov

In a GC-MS analysis of a sample containing this compound, the components of the mixture are first separated based on their boiling points and interactions with the GC column. bepls.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information and confirmation of the compound's identity. libretexts.org

For quantitative analysis, a calibration curve can be constructed by analyzing standards of known concentration. libretexts.org By comparing the peak area of this compound in the sample to the calibration curve, its concentration in the mixture can be accurately determined. chromforum.org The use of an internal standard can improve the accuracy and precision of the quantification. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the different functional groups. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The presence of the alkene C=C bond would likely show a stretching vibration around 1650-1680 cm⁻¹. The C-H stretching of the methyl and methylene groups would be seen in the 2850-2960 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. pnnl.gov It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. rsc.org The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring and the alkene group. researchgate.net The symmetric breathing mode of the benzene ring typically gives a strong Raman signal.

Table 3: Characteristic IR and Raman Bands for this compound

Functional Group IR Absorption (cm⁻¹) Raman Shift (cm⁻¹)
Aromatic C-H Stretch3000-31003000-3100
Alkene C=C Stretch~1650-1680~1650-1680
Aromatic C=C Stretch1450-16001450-1600
Aliphatic C-H Stretch2850-29602850-2960

Chromatographic Separation and Advanced Detection Techniques

The accurate identification and quantification of this compound in various matrices rely on sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for its separation and analysis, each offering distinct advantages. Furthermore, derivatization strategies can be implemented to improve analytical performance, particularly in complex sample matrices or when enhanced sensitivity is required.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic hydrocarbons due to its high specificity and sensitivity. For non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this modality, a non-polar stationary phase is used with a polar mobile phase.

Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation from other sample components. Phenyl-silica-based stationary phases can be particularly effective for separating aromatic hydrocarbons due to potential π-π interactions between the analyte's benzene ring and the phenyl groups of the stationary phase. libretexts.org

The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. libretexts.orgresearchgate.net The proportion of the organic modifier is adjusted to control the retention time of the analyte. A higher concentration of the organic modifier decreases the polarity of the mobile phase, leading to shorter retention times for non-polar compounds. Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to separate complex mixtures containing compounds with a wide range of polarities. researchgate.net

Detection is commonly performed using a UV-Vis detector, as the benzene ring in this compound absorbs ultraviolet light. The selection of an appropriate wavelength, typically around the absorbance maximum of the analyte (e.g., 254 nm), is crucial for achieving high sensitivity. libretexts.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Chromatographic Mode Reversed-Phase (RP-HPLC) Suitable for the separation of non-polar aromatic hydrocarbons.
Stationary Phase C18 or Phenyl-silica (e.g., 250 x 4.6 mm, 5 µm) C18 provides strong hydrophobic retention; Phenyl-silica offers alternative selectivity through π-π interactions. libretexts.org
Mobile Phase Acetonitrile/Water or Methanol/Water Common polar mobile phases for RP-HPLC; the organic modifier elutes the non-polar analyte. researchgate.net
Elution Mode Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient Isocratic is simpler for less complex samples. Gradient elution is superior for complex mixtures with varying polarities. researchgate.netresearchgate.net
Flow Rate 0.8 - 1.5 mL/min A typical analytical flow rate to ensure good separation efficiency and reasonable analysis time. researchgate.netresearchgate.net
Column Temperature Ambient or controlled (e.g., 25-35°C) Temperature control enhances retention time reproducibility. libretexts.org
Injection Volume 10 - 20 µL Standard injection volume for analytical HPLC.
Detector UV-Vis Detector The aromatic ring provides strong UV absorbance for sensitive detection.

| Detection Wavelength | ~254 nm | A common wavelength for detecting aromatic compounds. libretexts.org |

Gas Chromatography (GC) for Separation and Detection

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds such as this compound. Its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS), make it a powerful tool for identification and quantification.

The primary requirement for GC analysis is the volatility of the analyte, which allows it to be transported through the column by an inert carrier gas (e.g., helium or nitrogen). researchgate.net The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the capillary column.

According to the NIST (National Institute of Standards and Technology) Chemistry WebBook, a common method for the analysis of this compound utilizes a capillary column with a DB-5MS stationary phase. nist.gov This is a low-polarity phase of (5%-phenyl)-methylpolysiloxane, which is a general-purpose phase suitable for a wide range of compounds. The separation is primarily based on the boiling points of the analytes. When coupled with a mass spectrometer, GC-MS allows for definitive identification of the compound based on its unique mass spectrum, which is generated upon electron ionization. nist.govmdpi.com

Table 2: Typical GC-MS Parameters for this compound Analysis

Parameter Condition Rationale
Technique Gas Chromatography-Mass Spectrometry (GC-MS) Provides excellent separation and definitive identification. mdpi.com
Column Type Capillary Column Offers high resolution and efficiency.
Stationary Phase DB-5MS or equivalent ((5%-Phenyl)-methylpolysiloxane) A versatile, low-polarity phase suitable for volatile and semi-volatile organic compounds. nist.gov
Column Dimensions e.g., 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness Standard dimensions providing high resolving power. nist.gov
Carrier Gas Helium or Hydrogen Inert gas to transport the analyte through the column.
Inlet Mode Split/Splitless Split mode is used for concentrated samples, while splitless is for trace analysis.
Inlet Temperature e.g., 250°C Ensures rapid volatilization of the analyte without thermal degradation.
Oven Program Temperature-programmed A temperature gradient (e.g., start at 50°C, ramp to 280°C) is used to separate compounds with different boiling points effectively.
Detector Mass Spectrometer (MS) Provides mass-to-charge ratio data for structural elucidation and confirmation.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching.

| Mass Range | e.g., 40-400 amu | Scans a relevant mass range to detect the molecular ion and key fragments of the analyte. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net While this compound can be readily analyzed directly by GC and HPLC, derivatization may be employed to enhance detectability, improve chromatographic behavior (e.g., peak shape), or increase volatility for GC analysis. libretexts.orgyoutube.com

For this compound, derivatization strategies would primarily target its two key structural features: the aromatic ring and the carbon-carbon double bond in the butenyl side chain.

Targeting the Alkene Group: The double bond is susceptible to addition reactions.

Bromination: Reaction with bromine (Br₂) across the double bond would yield a dibromo-derivative. The introduction of heavy halogen atoms significantly enhances the response of an Electron Capture Detector (ECD), a highly sensitive detector for halogenated compounds. researchgate.netnih.gov This strategy can be used to achieve very low detection limits in complex matrices.

Reaction with Dimethyl Disulfide (DMDS): DMDS can form adducts across double bonds. The resulting thioether derivatives provide characteristic fragmentation patterns in GC-MS, which can be invaluable for unequivocally determining the position of the double bond within the molecule, especially when analyzing unknown isomers. researchgate.net

Targeting the Aromatic Ring: While less common for simple analysis, the benzene ring can undergo electrophilic substitution reactions. However, these reactions are less specific and generally more applicable to phenols or anilines. For a simple hydrocarbon, targeting the alkene is more straightforward.

It is important to note that derivatization is not always necessary and adds an extra step to the sample preparation process, which can introduce potential sources of error. sigmaaldrich.com The decision to use derivatization depends on the specific analytical challenge, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. youtube.com For most routine analyses of this compound, direct injection into a GC-MS system is sufficient and preferred for its simplicity and robustness. mdpi.com

Table 3: Potential Derivatization Strategies for this compound

Derivatization Reaction Reagent Target Functional Group Analytical Enhancement
Bromination Bromine (Br₂) Alkene (C=C) Increases molecular weight and introduces halogens, significantly enhancing Electron Capture Detector (ECD) response in GC. researchgate.netnih.gov

| Thioether Formation | Dimethyl Disulfide (DMDS) | Alkene (C=C) | Forms stable adducts that give clear, interpretable fragmentation patterns in mass spectrometry, aiding in structural confirmation. researchgate.net |

Theoretical and Computational Chemistry of 3 Methyl 2 Butenyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical behavior. For (3-Methyl-2-butenyl)benzene, these calculations focus on the interplay between the π-electron system of the benzene (B151609) ring and the double bond of the prenyl substituent.

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is particularly effective for larger systems like this compound because it balances computational cost with accuracy. DFT studies, often using hybrid functionals such as B3LYP, can elucidate the molecule's electronic properties and predict its behavior in chemical reactions.

The reactivity of this compound is dictated by two primary sites: the aromatic ring, which can undergo electrophilic substitution, and the alkene double bond, which is susceptible to electrophilic addition. DFT calculations can determine various reactivity descriptors that help predict the most likely sites for chemical attack. These descriptors are derived from the energies of the frontier molecular orbitals.

Key global reactivity descriptors calculated via DFT include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity, which identifies the most reactive atoms within the molecule, is often analyzed using Fukui functions or dual descriptor analysis. For this compound, these calculations would likely show a high propensity for electrophilic attack at the terminal carbon of the double bond and at the ortho and para positions of the benzene ring.

Table 1: Illustrative Global Reactivity Descriptors for this compound

This table presents representative values typical for a molecule of this type, calculated using DFT. The data is for illustrative purposes only and does not represent experimentally verified results.

DescriptorSymbolIllustrative Value (eV)Description
Highest Occupied Molecular OrbitalEHOMO-5.85Energy of the highest energy electrons; relates to the ability to donate electrons.
Lowest Unoccupied Molecular OrbitalELUMO-0.25Energy of the lowest energy empty orbital; relates to the ability to accept electrons.
HOMO-LUMO GapΔE5.60Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity.
Chemical Potentialμ-3.05Measures the "escaping tendency" of electrons. Calculated as (EHOMO + ELUMO) / 2.
Chemical Hardnessη2.80Represents resistance to charge transfer. Calculated as (ELUMO - EHOMO) / 2.
Global Electrophilicityω1.66Index of electrophilic character. Calculated as μ2 / (2η).

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. An analysis of these orbitals for this compound provides a detailed picture of its electronic structure and bonding. The key orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For this compound, the HOMO is expected to be a π-type orbital with significant electron density located on both the benzene ring and the double bond of the prenyl group. This delocalization contributes to the molecule's resonance stabilization. The location of the HOMO dictates where the molecule is most likely to be attacked by electrophiles.

LUMO: The LUMO is the lowest-energy orbital available to accept electrons. In this molecule, it would likely be a π*-antibonding orbital, primarily located over the aromatic ring and the alkene. It determines where the molecule can act as an electrophile or accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum mechanics describes the electronic structure of a single, static geometry, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are employed to study these motions and explore the conformational landscape of flexible molecules like this compound.

MD simulations model the movements of atoms over time by solving Newton's equations of motion. This allows for the analysis of how the molecule folds, rotates, and vibrates in different environments (e.g., in a vacuum or in a solvent). For this compound, a key area of interest is the rotation around the single bond connecting the prenyl side chain to the benzene ring.

Conformational analysis reveals that while the benzene ring itself is planar, the prenyl side chain is non-planar and can adopt various orientations relative to the ring. MD simulations can identify the most stable conformers (lowest energy shapes) and the energy barriers between them. This information is crucial because the specific conformation of the molecule can significantly influence its reactivity and how it interacts with other molecules. For instance, the accessibility of the double bond to a reactant can depend on the rotational angle of the side chain.

Table 2: Illustrative Conformational Analysis Data for this compound

This table provides representative data illustrating the results of a conformational search, showing the relative energies of different rotational angles (dihedrals) of the side chain. This data is for illustrative purposes.

Conformer IDDihedral Angle (Car-Car-Calkyl-Calkene)Relative Energy (kcal/mol)Population (%)Description
1~30°1.215Side chain is skewed relative to the ring.
2~90°0.060Most stable conformer; side chain is perpendicular to the ring, minimizing steric hindrance.
3~150°1.510Side chain is skewed in the opposite direction.

|

Applications of 3 Methyl 2 Butenyl Benzene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of (3-Methyl-2-butenyl)benzene—an aromatic nucleus susceptible to electrophilic substitution and an isoprenoid side chain ready for addition and cyclization reactions—makes it an attractive precursor for building molecular complexity. msu.edubeilstein-journals.org Organic chemists can selectively target either part of the molecule to construct elaborate structures.

The benzene (B151609) ring can undergo classic electrophilic aromatic substitution reactions. For instance, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce new functional groups onto the ring. msu.edulibretexts.org The existing prenyl group generally directs incoming substituents to the ortho and para positions. chemguide.co.uk

Simultaneously, the double bond in the 3-methyl-2-butenyl (B1208987) side chain is a site for numerous transformations. It can undergo reactions such as:

Epoxidation: Formation of an epoxide ring, which can then be opened by various nucleophiles to introduce further functionality.

Dehydrogenation: Creation of additional double bonds.

Oxidative Cleavage: Breaking of the double bond to form carbonyl compounds.

Cyclization: Intramolecular reactions, such as the Prins cyclization, can be employed to form new ring systems, including functionalized tetrahydropyrans. beilstein-journals.orgbeilstein-journals.org

These reactions can be performed in a stepwise manner to methodically build up a target molecule. For example, a reaction sequence could begin with the functionalization of the aromatic ring, followed by a cyclization reaction involving the side chain, leading to polycyclic structures that are otherwise difficult to synthesize. google.com The ability to perform sequential transformations is a cornerstone of synthesizing complex organic molecules from simpler precursors. google.com

Table 1: Potential Reactions for Building Complexity from this compound

Reaction TypeReagentsPotential Product Structure
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl group added to the benzene ring, primarily at the para position.
NitrationHNO₃, H₂SO₄Nitro group added to the benzene ring, at ortho and para positions.
EpoxidationmCPBAEpoxide formed at the side chain's double bond.
Prins CyclizationAldehyde, Lewis AcidFormation of a tetrahydropyran (B127337) ring involving the side chain.

Role in the Construction of Natural Product Analogues

The prenylbenzene motif is a common structural element in a wide array of natural products, including flavonoids, coumarins, and notably, cannabinoids. Consequently, this compound and its derivatives are crucial building blocks for the synthesis of natural product analogues, which are molecules designed to mimic or improve upon the biological activity of their natural counterparts.

A prominent example is in the field of cannabinoid research. nih.gov The biosynthesis of many cannabinoids begins with the alkylation of an aromatic precursor, olivetolic acid, with a geranyl group to form cannabigerolic acid (CBGA). nih.govnih.gov This fundamental step is a biological equivalent of attaching a prenyl-type chain to a phenolic ring. Synthetic chemists utilize this concept to create novel cannabinoid analogues.

Recent research has demonstrated the use of engineered enzymes to generate new-to-nature cannabinoid analogues. In one study, a fungal prenyltransferase was used to catalyze the transfer of various prenyl groups (including C5, C10, and C15 chains) onto olivetolic acid. nih.gov This "combinatorial biosynthesis" approach led to the creation of several CBGA derivatives, including a previously undescribed analogue with a C15 prenyl chain at a different position, which exhibited significant anti-neuroinflammatory and antibacterial properties. nih.gov

Chemical synthesis provides another route to these analogues. Synthetic strategies often involve the condensation of a resorcinol (B1680541) derivative (like olivetol (B132274) or divarinol) with a suitable prenyl-containing electrophile. google.com These methods allow for systematic modifications to both the aromatic core and the side chain, enabling the exploration of structure-activity relationships. The development of efficient and stereoselective syntheses is critical for producing specific cannabinoid analogues and avoiding the formation of psychoactive side products like THC. google.com

Table 2: Examples of Natural Product Analogue Precursors

Precursor 1 (Aromatic)Precursor 2 (Side Chain Source)Resulting Natural Product Class
Olivetolic AcidGeranyl DiphosphateCannabinoids (e.g., CBGA) nih.govnih.gov
DivarinolMenthadienolCannabinoids (e.g., CBDV) google.com

Development of Specialized Chemical Reagents and Ligands

The structural features of this compound offer potential for its development into specialized chemical reagents and ligands, although this remains a more theoretical application area with limited specific examples in current literature. The potential stems from the molecule's distinct electronic and structural properties.

The benzene ring and the alkene double bond are both rich in π-electrons, making them capable of coordinating to transition metal centers. This is a fundamental characteristic of many organometallic ligands used in catalysis. utc.eduresearchgate.net For this compound to function as a robust ligand, it would likely require modification to introduce stronger donor atoms, such as phosphorus, nitrogen, or oxygen. beilstein-journals.orgnih.gov

For example, functional groups like phosphines (-PR₂) or pyridyl moieties could be introduced onto the benzene ring via standard organic reactions. The resulting molecule could then act as a bidentate or "hybrid" ligand, where the aromatic ring or side-chain alkene could participate in metal binding alongside the heteroatom donor. Such ligands are crucial in tuning the electronic and steric properties of metal catalysts to control their activity and selectivity in chemical reactions. utc.edu

Furthermore, the reactive butenyl side chain could be used to anchor the molecule to a solid support or to a larger molecular assembly, creating polymer-bound reagents or catalysts. While the direct application of this compound as a ligand is not widely documented, its chemical tractability makes it a plausible starting point for the rational design of new organometallic complexes and reagents. researchgate.net

Environmental Chemical Fate and Transformation Pathways

Abiotic Degradation Mechanisms (e.g., Photochemical Oxidation, Hydrolysis)

Photochemical Oxidation:

In the atmosphere, (3-Methyl-2-butenyl)benzene is primarily degraded through reactions with photochemically generated oxidants, principally the hydroxyl (OH) radical during the daytime and the nitrate (B79036) radical (NO3) at night. The presence of a double bond in the butenyl side chain and the aromatic ring makes the molecule susceptible to attack by these reactive species.

The reaction with ozone (O₃) is another important atmospheric degradation pathway, particularly due to the presence of the C=C double bond in the prenyl group. The rate constant for the ozonolysis of structurally similar alkenes, such as 2-methyl-2-butene, is significant and contributes to their removal from the atmosphere oecd.org. For example, the rate constant for the reaction of ozone with 3-methyl-2-buten-1-ol (B147165) is reported to be (311 ± 20) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ nih.gov. The reaction of ozone with the benzene (B151609) ring itself is generally slow askiitians.com. The ozonolysis of the butenyl side chain is expected to lead to the formation of smaller, oxygenated products.

Hydrolysis:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For a non-polar hydrocarbon like this compound, which lacks hydrolyzable functional groups such as esters or amides, hydrolysis is not considered a significant environmental degradation pathway under typical environmental pH and temperature conditions cdnsciencepub.com. Its low water solubility further limits the potential for this process to occur.

Table 7.1: Estimated Abiotic Degradation Parameters for this compound

Degradation ProcessOxidant/MediumEstimated Rate ConstantEstimated Atmospheric Half-Life
Photochemical OxidationOH Radical~1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Hours to a day
Photochemical OxidationOzone (O₃)~3 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹Days
HydrolysisWaterNegligibleVery long

Note: The rate constants and half-lives are estimates based on structurally similar compounds and typical atmospheric oxidant concentrations. Specific experimental data for this compound is limited.

Chemical Transformations in Environmental Matrices

Once released into the environment, this compound can undergo various chemical transformations in different environmental compartments, including soil, water, and air.

In Soil:

In the soil compartment, the fate of this compound is influenced by its moderate hydrophobicity, as indicated by its estimated octanol-water partition coefficient (Log Kow). This property suggests a tendency to adsorb to organic matter in soil and sediment, which can reduce its bioavailability for degradation and transport. Transformation in soil can occur through both abiotic and biotic processes. Abiotic transformations may include oxidation reactions catalyzed by metal oxides present in the soil. However, microbial degradation is expected to be the primary transformation pathway in most soil environments. The specific transformation products in soil are not well-documented for this compound, but would likely involve oxidation of the side chain and eventual cleavage of the aromatic ring.

In Water:

In aquatic systems, this compound is expected to partition between the water column, sediment, and the atmosphere due to its volatility and hydrophobicity. Direct photolysis in water is unlikely to be a significant process as the compound does not absorb sunlight at wavelengths found in the solar spectrum reaching the Earth's surface. The primary transformation pathway in water is expected to be microbial degradation. In sunlit surface waters, indirect photolysis mediated by sensitizers such as dissolved organic matter could contribute to its transformation. The oxidation of benzene in aqueous solutions by hydroxyl radicals is known to produce phenol (B47542) as a major product rsc.org. Similar reactions could be expected for this compound, leading to hydroxylated derivatives.

In Air:

As discussed in the abiotic degradation section, the primary transformation pathway in the atmosphere is photochemical oxidation. The reaction with OH radicals can lead to the formation of a variety of products. The initial step is likely the addition of the OH radical to the double bond of the prenyl group or to the aromatic ring. Subsequent reactions with oxygen (O₂) can lead to the formation of peroxy radicals, which can then undergo further reactions to form stable products such as aldehydes, ketones, and organic nitrates. Ozonolysis of the double bond in the butenyl side chain is expected to yield acetone (B3395972) and a phenyl-containing carbonyl compound zigya.com.

Modeling of Environmental Distribution and Persistence

Fugacity-based models, such as the Mackay-type models, are commonly used to predict the environmental fate of organic compounds researchgate.netdefra.gov.uk. These models calculate the "escaping tendency" or fugacity of a chemical from different environmental compartments. Based on properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Log Kow), these models can estimate the likely distribution of this compound in the environment. Given its properties, it is expected to partition significantly to the atmosphere and to the organic carbon fraction of soil and sediment.

Quantitative Structure-Activity Relationship (QSAR) models can also be employed to estimate the environmental fate properties of this compound when experimental data are unavailable nih.gov. These models use the chemical structure to predict properties like degradation rates and partition coefficients.

For atmospheric persistence, models that incorporate the rates of reaction with OH radicals and ozone are used to estimate the atmospheric lifetime. The persistence of this compound in the environment will be ultimately determined by the interplay of its partitioning behavior and the rates of its degradation in different environmental media. While it is expected to degrade relatively quickly in the atmosphere, its persistence in soil and sediment will depend on the extent of its adsorption and the activity of degrading microorganisms.

Q & A

Q. What are the recommended synthetic routes for (3-Methyl-2-butenyl)benzene, and how do reaction conditions influence yield?

Methodology :

  • Esterification/alkylation : React benzyl alcohol derivatives with prenol (3-methyl-2-buten-1-ol) under acid catalysis (e.g., H₂SO₄) to form the ether or ester derivatives. For example, phenethyl prenyl ether (CAS 50638-95-4) is synthesized via nucleophilic substitution .
  • Grignard reaction : Use prenyl magnesium bromide with benzaldehyde derivatives to form substituted benzyl-prenyl compounds .
  • Optimization : Monitor reaction temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., THF for Grignard reactions) to maximize yield. Lower temperatures reduce side reactions like polymerization of prenol .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals:
    • 1H^1H: δ 1.7–1.8 ppm (3H, singlet for prenyl methyl), δ 5.2–5.4 ppm (2H, multiplet for allylic protons) .
    • 13C^{13}C: δ 18–22 ppm (methyl), δ 120–125 ppm (allylic carbons) .
  • LC-MS/MS : Use negative-ion mode with QTOF detectors to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 190.136) and fragmentation patterns .
  • GC-MS : Optimize column polarity (e.g., DB-5MS) to resolve volatile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodology :

  • Source validation : Cross-check purity (≥98% by HPLC) and stereochemical configuration (e.g., trans vs. cis isomers), as impurities or isomerism can skew bioactivity results .
  • Dose-response studies : Perform dose-ranging experiments (e.g., 1–100 µM) to identify non-linear effects, such as cytotoxicity masking antimicrobial activity at higher concentrations .
  • Model systems : Compare results across in vitro (e.g., bacterial cultures) and in vivo (e.g., zebrafish) models to assess species-specific responses .

Q. What computational tools are suitable for predicting the environmental fate and metabolic pathways of this compound?

Methodology :

  • PBPK modeling : Use tools like GastroPlus or PK-Sim to simulate absorption/distribution based on logP (3.21 for derivatives) and solubility data .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the allylic C-O or C-S bonds to predict hydrolysis rates in aquatic systems .
  • Metabolite prediction : Employ software like Meteor Nexus to identify phase I metabolites (e.g., epoxidation at the prenyl group) .

Q. How can structural analogs of this compound be rationally designed for enhanced stability in drug-delivery systems?

Methodology :

  • Isosteric replacement : Substitute the prenyl group with cyclopropane (to reduce oxidation) or fluorinated moieties (to enhance metabolic stability) .
  • Prodrug strategies : Convert the allylic ether to a carbonate ester, which hydrolyzes selectively in target tissues (e.g., tumor microenvironments) .
  • Polymer conjugation : Use PEGylation to improve solubility and prolong half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.